molecular formula C8H10LiN B078415 [p-(Dimethylamino)phenyl]lithium CAS No. 13190-50-6

[p-(Dimethylamino)phenyl]lithium

Cat. No. B078415
CAS RN: 13190-50-6
M. Wt: 127.1 g/mol
InChI Key: GYFSNOAKRGSWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[p-(Dimethylamino)phenyl]lithium, also known as DMAPLi, is a chemical compound that belongs to the class of organolithium compounds. It is a highly reactive compound and is widely used in organic synthesis. DMAPLi has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism Of Action

[p-(Dimethylamino)phenyl]lithium is a strong base and nucleophile. It reacts with various electrophiles and can be used to prepare a wide range of organic compounds. [p-(Dimethylamino)phenyl]lithium is also known to undergo oxidative addition reactions with various transition metal complexes, which makes it a useful reagent in organometallic chemistry.

Biochemical And Physiological Effects

Due to its highly reactive nature, [p-(Dimethylamino)phenyl]lithium is not suitable for use in biological systems. It can cause severe tissue damage and is highly toxic. Therefore, it is not used in pharmaceutical or medical applications.

Advantages And Limitations For Lab Experiments

[p-(Dimethylamino)phenyl]lithium is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is highly reactive and can be used in small quantities to achieve high yields of products. However, due to its highly reactive nature, [p-(Dimethylamino)phenyl]lithium requires careful handling and storage. It must be stored in an inert atmosphere and handled using special equipment to avoid any accidental reactions.

Future Directions

There are several potential future directions for research on [p-(Dimethylamino)phenyl]lithium. One area of interest is the development of new synthetic methods using [p-(Dimethylamino)phenyl]lithium as a reagent. Another potential area of research is the use of [p-(Dimethylamino)phenyl]lithium in the preparation of new polymeric materials. Additionally, [p-(Dimethylamino)phenyl]lithium could be used as a catalyst in various polymerization reactions to improve the efficiency of these processes. Finally, [p-(Dimethylamino)phenyl]lithium could be used in the preparation of new organometallic complexes, which could have potential applications in catalysis and materials science.
Conclusion:
In conclusion, [p-(Dimethylamino)phenyl]lithium is a highly reactive compound that has found various applications in organic synthesis. It is commonly used as a strong base and nucleophile in reactions to prepare a wide range of organic compounds. [p-(Dimethylamino)phenyl]lithium has potential applications in various fields, including polymer science and catalysis. However, due to its highly reactive nature, [p-(Dimethylamino)phenyl]lithium must be handled with care and is not suitable for use in biological systems.

Synthesis Methods

[p-(Dimethylamino)phenyl]lithium can be synthesized by the reaction of p-(dimethylamino)phenylmagnesium bromide with lithium chloride. This reaction is carried out in anhydrous ether at low temperature. The resulting product is a white crystalline solid that is highly reactive and requires careful handling.

Scientific Research Applications

[p-(Dimethylamino)phenyl]lithium has found various applications in scientific research. It is commonly used as a strong base in organic synthesis reactions. [p-(Dimethylamino)phenyl]lithium is also used as a reagent for the preparation of aryl lithium compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. [p-(Dimethylamino)phenyl]lithium has also been used for the preparation of polymeric materials and as a catalyst in polymerization reactions.

properties

CAS RN

13190-50-6

Product Name

[p-(Dimethylamino)phenyl]lithium

Molecular Formula

C8H10LiN

Molecular Weight

127.1 g/mol

IUPAC Name

lithium;N,N-dimethylaniline

InChI

InChI=1S/C8H10N.Li/c1-9(2)8-6-4-3-5-7-8;/h4-7H,1-2H3;/q-1;+1

InChI Key

GYFSNOAKRGSWKQ-UHFFFAOYSA-N

SMILES

[Li+].CN(C)C1=CC=[C-]C=C1

Canonical SMILES

[Li+].CN(C)C1=CC=[C-]C=C1

Other CAS RN

13190-50-6

Origin of Product

United States

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